Milademetan tosylate hydrate

Catalog No.
S548214
CAS No.
2095625-97-9
M.F
C37H42Cl2FN5O7S
M. Wt
790.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milademetan tosylate hydrate

CAS Number

2095625-97-9

Product Name

Milademetan tosylate hydrate

Molecular Formula

C37H42Cl2FN5O7S

Molecular Weight

790.73

InChI

InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1

InChI Key

NHIUKVHKLJSJEA-LINJWFRASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

DS3032b; DS-3032b; DS 3032b; DS3032; DS-3032; DS 3032; DS-3032b tosylate; Milademetan tosylate

Description

The exact mass of the compound Milademetan (DS-3032b) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Milademetan tosylate hydrate, also known as DS-3032b, is a potent and selective inhibitor of the MDM2 (Murine Double Minute 2) protein, which plays a critical role in the regulation of the p53 tumor suppressor pathway. The chemical formula for milademetan tosylate hydrate is C37H42Cl2FN5O7S, and it is characterized by its ability to disrupt the interaction between MDM2 and p53, thereby promoting the activation of p53-mediated tumor suppression mechanisms. This compound has garnered attention for its potential antineoplastic activity in various cancers, particularly those with wild-type p53 expression .

. One method includes the reaction of specific precursors under controlled conditions, often using solvents such as N,N-dimethylacetamide or methanol. Key reagents like triethylamine and various catalysts are employed to facilitate the formation of the desired compound. The synthesis process typically requires careful monitoring of temperature and reaction time to ensure optimal yield and purity .

The biological activity of milademetan tosylate hydrate has been extensively studied, particularly in clinical settings. In a Phase 1 dose escalation study, milademetan demonstrated significant antitumor activity as both a monotherapy and in combination with 5-azacytidine in patients with acute myeloid leukemia and high-risk myelodysplastic syndromes. Complete remission was observed in several patients treated with milademetan alone or in combination therapy . The compound's ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy.

Milademetan tosylate hydrate is primarily being explored for its application in oncology as an MDM2 inhibitor. Its potential uses include:

  • Treatment of various cancers, particularly those with wild-type p53.
  • Combination therapies with other chemotherapeutic agents to enhance efficacy.
  • Research into novel cancer treatment regimens targeting MDM2/p53 interactions .

Interaction studies have shown that milademetan effectively inhibits the MDM2-p53 interaction, leading to increased levels of active p53 within cancer cells. This interaction is crucial for understanding how milademetan can be used therapeutically to restore p53 function in tumors where MDM2 is overexpressed. Additionally, studies have indicated that milademetan can be combined with other agents like 5-azacytidine for synergistic effects against malignancies .

Milademetan tosylate hydrate shares similarities with other MDM2 inhibitors but stands out due to its selectivity and potency. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Nutlin-3C20H22ClN3O4First-generation MDM2 inhibitor; less selective
RG7388C23H26ClN5O4Potent inhibitor with good oral bioavailability
AMG 232C23H24ClN5O4Clinical candidate with similar action but different structure

Milademetan's unique structural features contribute to its enhanced binding affinity for MDM2 compared to these other compounds, making it a promising candidate for further development in cancer therapy .

Molecular Structure and Stereochemistry

Milademetan tosylate hydrate exhibits a complex molecular architecture characterized by a rigid polycyclic ring system incorporating multiple stereocenters [1]. The compound features a distinctive dispiroindoline core structure that consists of a spirocyclic arrangement where a cyclohexane ring is connected to both a pyrrolidine and an indoline moiety [2]. This dispiro arrangement creates a three-dimensional molecular framework that is essential for its biological activity.

The molecular structure contains five defined stereocenters with absolute stereochemistry configuration [4]. The stereochemical designation follows the (3'R,4'S,5'R) configuration at the pyrrolidine ring positions, which is critical for the compound's binding affinity and selectivity [1] [4]. The presence of multiple chiral centers necessitates careful stereochemical control during synthesis to ensure the desired biological activity.

The molecule incorporates several key functional groups including chloro and fluoro substituents on the pyridine ring, which contribute significantly to its binding characteristics [11]. The compound also features a carbamoyl group attached to a tetrahydropyran ring, which serves as an important pharmacophoric element [2]. The tosylate moiety functions as a counterion, enhancing the compound's pharmaceutical properties through improved crystallinity and stability [1].

Physical Properties

Molecular Weight and Formula

The molecular formula of milademetan tosylate hydrate is C₃₇H₄₄Cl₂FN₅O₈S, representing the complete salt form including the tosylate counterion and water molecule [1] [3]. The molecular weight is precisely determined to be 808.74 daltons for the tosylate hydrate form [3] [5]. The parent compound milademetan has a molecular weight of 618.53 daltons with the formula C₃₀H₃₄Cl₂FN₅O₄ [10].

PropertyValueReference
Molecular Formula (Hydrate)C₃₇H₄₄Cl₂FN₅O₈S [1] [3]
Molecular Weight (Hydrate)808.74 g/mol [3] [5]
Molecular Formula (Free Base)C₃₀H₃₄Cl₂FN₅O₄ [10]
Molecular Weight (Free Base)618.53 g/mol [10]
Exact Mass808.743 g/mol [4]

Solubility Parameters

Milademetan tosylate hydrate demonstrates limited aqueous solubility, which is characteristic of many hydrophobic organic compounds containing multiple aromatic rings [5]. The compound exhibits good solubility in dimethyl sulfoxide at concentrations up to 200 milligrams per milliliter, requiring ultrasonic assistance for complete dissolution [5]. In dimethyl sulfoxide, the compound achieves a molarity of 247.30 millimolar at maximum solubility [5].

The compound shows poor solubility in water, being classified as essentially insoluble in aqueous media [18]. However, it demonstrates moderate solubility in ethanol at 25 milligrams per milliliter [18]. The solubility profile reflects the compound's lipophilic nature, which is consistent with its ability to cross biological membranes.

SolventSolubilityConcentrationReference
Dimethyl SulfoxideGood200 mg/mL (247.30 mM) [5]
EthanolModerate25 mg/mL (40.41 mM) [18]
WaterInsoluble<1 mg/mL [18]

Stability Characteristics

The stability profile of milademetan tosylate hydrate indicates that the compound requires specific storage conditions to maintain its integrity [5]. The recommended storage temperature is 4°C with protection from light and moisture [5] [8]. Under these conditions, the compound maintains stability for extended periods.

The tosylate salt form enhances the overall stability compared to the free base, providing improved crystalline properties and reduced hygroscopicity [1]. The hydrate form contributes to the solid-state stability by forming specific hydrogen bonding networks within the crystal lattice [4]. Thermal analysis suggests that the compound has a high decomposition temperature, with calculated boiling point estimates around 840.7°C at standard atmospheric pressure [29].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of milademetan tosylate hydrate [10]. The proton nuclear magnetic resonance spectrum reveals characteristic signals consistent with the complex molecular framework. Key spectroscopic features include signals corresponding to the dimethyl substituents on the cyclohexane ring, which appear as distinct singlets in the aliphatic region [10].

The aromatic region of the spectrum displays multiple signals corresponding to the chlorinated indoline and fluorinated pyridine moieties [10]. The pyrrolidine ring protons exhibit complex coupling patterns that confirm the stereochemical configuration of the molecule. The carbamoyl group produces characteristic amide proton signals that are diagnostic for this functional group [10].

Chemical shift assignments for the major structural components include signals at approximately 0.74 and 0.9 parts per million for the geminal methyl groups, and aromatic signals between 6.8 and 8.2 parts per million for the heterocyclic systems [10]. The nuclear magnetic resonance data confirms the integrity of the molecular structure and supports the assigned stereochemistry.

Mass Spectrometry

Mass spectrometric analysis of milademetan tosylate hydrate provides definitive molecular weight confirmation and structural information through fragmentation patterns [10]. The electrospray ionization mass spectrum shows the molecular ion peak at mass-to-charge ratio 618 for the parent compound, corresponding to the protonated molecular ion [M+H]⁺ [10].

The mass spectrometric fragmentation pattern reveals characteristic loss of functional groups that support the proposed structure [14]. High-resolution mass spectrometry enables accurate mass determination with sufficient precision to confirm the molecular formula [14]. The isotope pattern observed in the mass spectrum is consistent with the presence of two chlorine atoms and one fluorine atom in the molecular structure.

Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation studies [14]. These experiments help elucidate the connectivity of the various ring systems and confirm the positions of the heteroatoms within the molecular framework.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in milademetan tosylate hydrate [12]. The spectrum displays strong absorption bands corresponding to carbonyl stretching vibrations from the indoline and carbamoyl groups [15]. The amide carbonyl typically appears around 1650-1680 wavenumbers, while the indoline carbonyl shows absorption at slightly different frequencies [15].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches are observed below 3000 wavenumbers [15]. The presence of the tosylate group is confirmed by characteristic sulfonate stretching vibrations in the 1100-1200 wavenumber region [15].

Water of hydration contributes broad absorption bands in the 3200-3600 wavenumber region due to hydrogen-bonded hydroxyl stretching vibrations [15]. The infrared spectrum provides a fingerprint for compound identification and confirms the hydrated nature of the crystalline form.

Crystal Structure and Solid-State Properties

The crystal structure of milademetan tosylate hydrate reveals a complex three-dimensional arrangement that incorporates both the drug molecule and the tosylate counterion within a hydrated lattice [4]. The absolute stereochemistry has been confirmed through crystallographic analysis, establishing the (3'R,4'S,5'R) configuration at the key stereocenters [4] [16].

The solid-state packing arrangement demonstrates specific intermolecular interactions that contribute to the stability of the crystalline form [4]. Hydrogen bonding networks involving the water molecules, tosylate groups, and polar functional groups of the drug molecule create a stable crystal lattice. The compound exhibits five defined stereocenters with no undefined centers, indicating a highly ordered crystalline structure [4] [16].

The crystalline properties include specific optical activity characteristics, although the exact optical rotation has not been definitively reported [4] [16]. The crystal system and space group parameters provide important information for pharmaceutical development, particularly regarding polymorphic behavior and processing characteristics.

Comparative Analysis with Related Compounds

Milademetan tosylate hydrate belongs to a class of murine double minute 2 protein inhibitors that includes several structurally related compounds [22]. When compared to first-generation inhibitors such as nutlin-3a, milademetan demonstrates significantly enhanced potency, being approximately 10-fold more potent in inhibitory assays [4] [10].

Structural comparison with related compounds such as idasanutlin reveals key differences in the core scaffold architecture [23]. While idasanutlin employs a different chemical framework, both compounds target the same binding site but exhibit distinct pharmacokinetic profiles [23]. Navtemadlin represents another structural class of inhibitors with piperidinone-based architecture, contrasting with the dispiroindoline core of milademetan [22].

CompoundCore StructureRelative PotencyMolecular WeightReference
MilademetanDispiroindoline10x vs Nutlin-3a618.53 [4] [10]
Nutlin-3aImidazolineReference~580 [25]
IdasanutlinPyrrolidinoneHigh~582 [23]
NavtemadlinPiperidinoneHigh~540 [22]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Ishizawa J, Nakamaru K, Seki T, Tazaki K, Kojima K, Chachad D, Zhao R, Heese LE, Ma W, Ma MCJ, DiNardo CD, Pierce SA, Patel KP, Tse A, Davis RE, Rao A, Andreeff M. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition. Cancer Res. 2018 Feb 28. pii: canres.0949.2017. doi: 10.1158/0008-5472.CAN-17-0949. [Epub ahead of print] PubMed PMID: 29490944.
2: Arnhold V, Schmelz K, Proba J, Winkler A, Wünschel J, Toedling J, Deubzer HE, Künkele A, Eggert A, Schulte JH, Hundsdoerfer P. Reactivating TP53 signaling by the novel MDM2 inhibitor DS-3032b as a therapeutic option for high-risk neuroblastoma. Oncotarget. 2017 Dec 18;9(2):2304-2319. doi: 10.18632/oncotarget.23409. eCollection 2018 Jan 5. PubMed PMID: 29416773; PubMed
3. Liao G, Yang D, Ma L, Li W, Hu L, Zeng L, Wu P, Duan L, Liu Z. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Eur J Med Chem. 2018 Nov 5;159:1-9. doi: 10.1016/j.ejmech.2018.09.044. Epub 2018 Sep 18. Review. PubMed PMID: 30253242.

Explore Compound Types